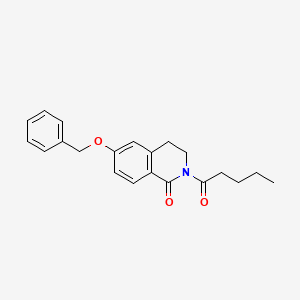
6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a benzyloxy group, a pentanoyl group, and a dihydroisoquinolinone core
Preparation Methods
The synthesis of 6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the condensation of a benzyloxy-substituted benzaldehyde with a suitable amine to form the corresponding Schiff base, followed by cyclization and acylation reactions to introduce the pentanoyl group. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carbonyl group in the pentanoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the pentanoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, it is explored as a lead compound in drug discovery and development. Studies focus on its efficacy, safety, and pharmacokinetics.
Industry: It is used in the development of new materials and chemical products. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets in biological systems. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the pentanoyl group can interact with active sites or catalytic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one can be compared with other similar compounds, such as:
6-(Methoxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one: This compound has a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.
6-(Benzyloxy)-2-butanoyl-3,4-dihydroisoquinolin-1(2H)-one: This compound has a butanoyl group instead of a pentanoyl group, which may influence its chemical properties and interactions.
6-(Benzyloxy)-2-pentanoyl-1,2,3,4-tetrahydroisoquinoline: This compound has a fully saturated isoquinoline core, which may alter its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
181073-31-4 |
|---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-pentanoyl-6-phenylmethoxy-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C21H23NO3/c1-2-3-9-20(23)22-13-12-17-14-18(10-11-19(17)21(22)24)25-15-16-7-5-4-6-8-16/h4-8,10-11,14H,2-3,9,12-13,15H2,1H3 |
InChI Key |
BFXKTPOSKUPDAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCC2=C(C1=O)C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


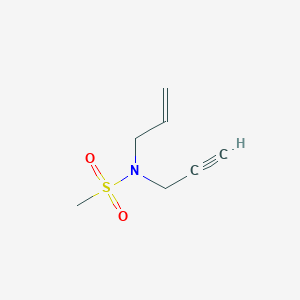
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)
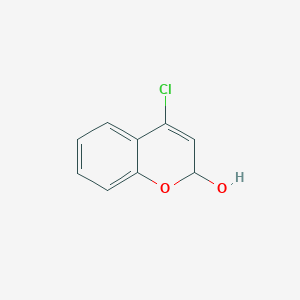
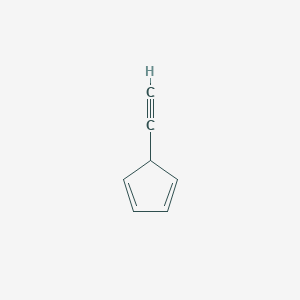
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)
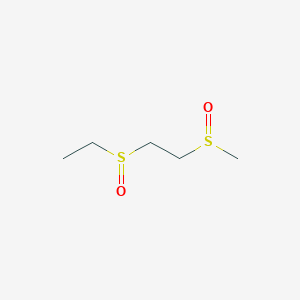
![4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate](/img/structure/B12548375.png)

![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene](/img/structure/B12548394.png)
![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)
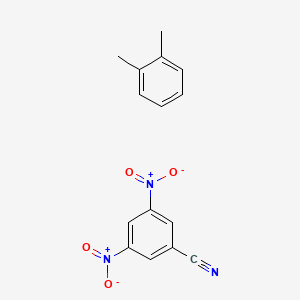

![4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B12548416.png)

